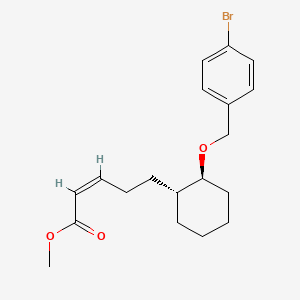

2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)-

CAS No.: 101859-47-6

Cat. No.: VC17017583

Molecular Formula: C19H25BrO3

Molecular Weight: 381.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101859-47-6 |

|---|---|

| Molecular Formula | C19H25BrO3 |

| Molecular Weight | 381.3 g/mol |

| IUPAC Name | methyl (Z)-5-[(1R,2S)-2-[(4-bromophenyl)methoxy]cyclohexyl]pent-2-enoate |

| Standard InChI | InChI=1S/C19H25BrO3/c1-22-19(21)9-5-3-7-16-6-2-4-8-18(16)23-14-15-10-12-17(20)13-11-15/h5,9-13,16,18H,2-4,6-8,14H2,1H3/b9-5-/t16-,18+/m1/s1 |

| Standard InChI Key | AVIQLVPJIUFUTF-HILPHFPESA-N |

| Isomeric SMILES | COC(=O)/C=C\CC[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Br |

| Canonical SMILES | COC(=O)C=CCCC1CCCCC1OCC2=CC=C(C=C2)Br |

Introduction

Chemical Identity

1.1 IUPAC Name

The systematic IUPAC name for the compound is:

Methyl (Z)-5-[(1α,2β)-2-(4-bromophenyl)methoxycyclohexyl]pent-2-enoate.

1.2 Molecular Formula

The molecular formula is .

1.3 Molecular Weight

The molecular weight of the compound is approximately 397.35 g/mol.

1.4 Structural Features

-

The compound contains a pentenoic acid backbone with a methyl ester functional group.

-

It features a cyclohexyl ring substituted with a methoxy group attached to a 4-bromophenyl moiety.

-

The stereochemistry is defined as , indicating specific spatial arrangements of substituents.

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions, including:

-

Esterification: Formation of the methyl ester group using methanol and an acid catalyst.

-

Cyclohexyl Substitution: Introduction of the methoxy group via nucleophilic substitution or etherification.

-

Bromination: Incorporation of the bromine atom on the phenyl ring through electrophilic aromatic substitution.

-

Stereochemical Control: Use of chiral catalysts or reagents to achieve the desired -configuration and stereochemistry at the cyclohexane ring.

Limitations and Challenges

-

Stability: The presence of bromine may make the compound susceptible to degradation under UV light or heat.

-

Synthesis Complexity: Achieving precise stereochemical control can be challenging and resource-intensive.

-

Toxicity Concerns: Brominated organic compounds can pose environmental and health risks, necessitating careful handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume